molecular formula C24H23F3N4O3 B2592297 Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921899-95-8

Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2592297
CAS No.: 921899-95-8
M. Wt: 472.468
InChI Key: ZNCOMPGCWSYEKL-UHFFFAOYSA-N
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Description

The compound Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Key structural features include:

  • A 1-phenyl group at position 1 of the pyridazine ring.
  • A 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) substituent at position 2.
  • An ethyl ester at position 2.
  • A 6-oxo group at position 4.

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O3/c1-2-34-23(33)22-20(16-21(32)31(28-22)18-8-4-3-5-9-18)30-13-11-29(12-14-30)19-10-6-7-17(15-19)24(25,26)27/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOMPGCWSYEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, including those related to Ethyl 6-oxo compounds, exhibit significant antidepressant properties. A study highlighted the synthesis of various piperazine derivatives that showed enhanced binding affinity to serotonin receptors, suggesting a potential mechanism for mood regulation and antidepressant effects .

Anticancer Properties

Ethyl 6-oxo compounds have been explored for their anticancer potential. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The trifluoromethyl group in the structure is believed to enhance the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells .

Neuropharmacology

The compound has been investigated for its neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural similarity to known neuroactive compounds allows it to interact with various receptors in the central nervous system, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Analgesic Effects

Preliminary studies suggest that Ethyl 6-oxo derivatives may possess analgesic properties by modulating pain pathways in animal models. The interaction with TRPV1 channels has been noted as a significant factor in mediating pain relief .

Synthesis and Characterization

The synthesis of Ethyl 6-oxo-1-phenyl derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antidepressant ActivityEnhances serotonin receptor binding; potential mood regulation
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits proliferation
NeuropharmacologyModulates neurotransmitter systems; potential treatment for anxiety/depression
Analgesic EffectsModulates pain pathways; interacts with TRPV1 channels

Case Studies

Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that specific modifications led to increased efficacy in animal models of depression. The introduction of trifluoromethyl groups significantly improved receptor binding profiles compared to non-fluorinated analogs.

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that Ethyl 6-oxo derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enabling further derivatization:

Reaction TypeConditionsProductReference
Saponification1 M NaOH/THF, 60°C, 18 hCarboxylic acid derivative
Acidic HydrolysisHCl (aq)/refluxCarboxylic acid (with ester cleavage)

This reactivity allows conversion to amides or other esters via standard coupling agents (e.g., EDC/HOBt) or alkylation, respectively.

Piperazine Ring Modifications

The 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl group participates in nucleophilic and coupling reactions:

Thiourea Formation

Reaction with isothiocyanates under mild conditions:

ReagentConditionsProductYieldReference
4-(Trifluoromethyl)phenyl isothiocyanateCs₂CO₃, MeCN/DCM, 60°C, 18 hThiourea-functionalized piperazine49–96%

Alkylation/Acylation

Piperazine nitrogen atoms react with alkyl halides or acyl chlorides:

ReagentConditionsProductApplicationReference
Ethyl bromideK₂CO₃, DMF, RT, 18 hN-Alkylated piperazine derivativeBioactivity modulation
Acetyl chlorideEt₃N, DCM, 0°C to RTN-AcetylpiperazineSolubility enhancement

Dihydropyridazine Core Reactivity

The 1,6-dihydropyridazine ring exhibits redox and electrophilic substitution tendencies:

Oxidation

Controlled oxidation transforms the dihydropyridazine to a pyridazine system:

Oxidizing AgentConditionsProductOutcomeReference
DDQCH₂Cl₂, RT, 12 hAromatic pyridazineEnhanced π-conjugation

Electrophilic Aromatic Substitution

The phenyl group at position 1 undergoes halogenation or nitration:

ReactionReagents/ConditionsProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-phenyl derivativeMeta-directed

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBoronic acid partnersBiaryl synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesC–N bond formation

Stability Under Pharmacological Conditions

The compound degrades under specific physiological conditions:

ConditionDegradation PathwayHalf-Life (t₁/₂)Major DegradantsReference
pH 1.2 (simulated gastric fluid)Ester hydrolysis2.3 hCarboxylic acid derivative
UV light (300–400 nm)Photooxidation of dihydropyridazine6.5 hPyridazine analogue

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name (CAS/ID) Substituents at Position 4 Phenyl Ring Modifications Molecular Formula Molecular Weight Notable Features
Target Compound 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) 1-phenyl C₂₅H₂₄F₃N₅O₃ (estimated) ~523.5 g/mol Piperazine enhances binding affinity; trifluoromethyl improves stability .
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (477854-72-1) Trifluoromethyl 1-phenyl C₁₄H₁₁F₃N₂O₃ 312.25 g/mol Simpler structure; higher lipophilicity due to CF₃.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (478067-01-5) Trifluoromethyl 3-(trifluoromethyl)phenyl C₁₆H₁₁F₆N₂O₃ 426.27 g/mol Dual trifluoromethyl groups increase electron-withdrawing effects.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (866009-66-7) Butylsulfanyl 1-phenyl C₁₈H₂₂N₂O₃S 358.45 g/mol Sulfur-containing substituent may alter metabolic pathways.
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (93641-38-4) Chlorine 3,5-dichlorophenyl C₁₄H₁₁Cl₃N₂O₃ 377.61 g/mol Halogenated phenyl enhances electrophilicity; potential toxicity concerns.
Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (121582-55-6) Hydroxyl 3-(trifluoromethyl)phenyl C₁₄H₁₁F₃N₂O₄ 328.25 g/mol Methyl ester reduces steric bulk; hydroxyl group increases polarity.

Key Comparative Insights

Substituent Effects on Pharmacokinetics

  • Piperazine vs. Trifluoromethyl/Other Groups: The target compound’s piperazine substituent likely enhances solubility and receptor interaction compared to analogs with trifluoromethyl (e.g., ), butylsulfanyl (), or chlorine () at position 4. Piperazines are known to improve blood-brain barrier penetration in CNS-targeting drugs.
  • Trifluoromethyl Phenyl vs. Dichlorophenyl : The 3-(trifluoromethyl)phenyl group in the target compound and offers superior metabolic stability over the 3,5-dichlorophenyl group in , which may be prone to oxidative dechlorination.

Electronic and Steric Considerations

  • In contrast, the piperazine group in the target compound introduces basicity and hydrogen-bonding capacity.
  • Steric Effects : The bulkier piperazine substituent in the target compound may reduce off-target interactions compared to smaller groups like chlorine () or hydroxyl ().

Ester Group Variations

  • Ethyl vs.

Research Implications

  • Enhanced Binding Affinity : The piperazine moiety may act as a pharmacophore in receptor-ligand interactions, as seen in serotonin/dopamine receptor modulators.
  • Optimized Stability : The combination of trifluoromethyl and ethyl ester groups balances metabolic stability and solubility.

Methodologically, dose-effect evaluations (e.g., median effective dose calculations via Litchfield-Wilcoxon methods ) could experimentally validate these hypotheses.

Q & A

(Basic) What synthetic strategies are recommended for synthesizing this compound, and what intermediates are critical?

Answer:
The compound can be synthesized via nucleophilic substitution between a pyridazine precursor (e.g., activated at C4 with a leaving group like Cl or Br) and 1-(3-(trifluoromethyl)phenyl)piperazine. Key intermediates include:

  • Ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives (activated at C4).
  • 1-(3-(Trifluoromethyl)phenyl)piperazine.

Use polar aprotic solvents (e.g., DMF or DCM/EtOH mixtures) with a base (e.g., triethylamine) at 60–80°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

(Basic) Which spectroscopic techniques are critical for confirming the compound's structure?

Answer:

  • ¹H/¹³C NMR : Analyze signals for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and dihydropyridazine protons (δ 6.5–7.5 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve absolute configuration and piperazine ring conformation (applicable to crystalline derivatives) .

(Advanced) How can reaction yields be optimized during piperazine substitution?

Answer:

  • Stoichiometry : Use a 1.2:1 molar ratio (piperazine:pyridazine precursor) to account byproduct formation.
  • Catalysis : Add catalytic KI (10 mol%) to enhance nucleophilicity in SNAr reactions.
  • Purification : Employ silica gel chromatography (CH₂Cl₂:MeOH 10:1) followed by recrystallization (ethanol/water) .

(Basic) What stability considerations are essential for handling this compound?

Answer:

  • Hydrolysis : The ester group is prone to hydrolysis; store at -20°C under argon.
  • Oxidation : Protect the dihydropyridazine core from light and oxygen.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

(Advanced) How can researchers resolve contradictions in biological activity data across assays?

Answer:

  • Orthogonal assays : Compare radioligand binding (e.g., [³H]-labeled) with functional assays (e.g., cAMP modulation).
  • Purity validation : Ensure >95% purity via HPLC using pharmacopeial reference standards .
  • Metabolic stability : Assess liver microsome half-life to rule out degradation artifacts .

(Advanced) What computational methods are suitable for studying structure-activity relationships (SAR)?

Answer:

  • Docking studies : Use GPCR crystal structures (e.g., serotonin receptors) to map piperazine interactions.
  • Molecular dynamics : Simulate binding stability (100 ns trajectories) with AMBER.
  • QSAR modeling : Correlate trifluoromethyl substituent electronic effects (Hammett σ) with activity .

(Basic) How should impurity profiling be conducted during synthesis?

Answer:

  • HPLC-UV/Vis : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect starting materials and de-esterified byproducts.
  • Forced degradation : Expose to 0.1 M HCl/NaOH (24 hrs) and 3% H₂O₂ (6 hrs) to identify degradation pathways .

(Advanced) How can stereochemical integrity be validated in derivatives?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve enantiomers.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra.
  • X-ray crystallography : Confirm absolute configuration in crystalline forms .

(Advanced) What approaches identify stable polymorphs for crystallization?

Answer:

  • High-throughput screening : Test 50+ solvent systems (e.g., ethanol/water, acetone/heptane).
  • PXRD/DSC : Characterize thermal behavior (melting points, phase transitions).
  • Slurry conversion : Identify thermodynamically stable forms by suspending crystals in saturated solutions for 7 days .

(Advanced) How to address contradictory receptor binding affinity data?

Answer:

  • Assay standardization : Uniformize protein concentrations (e.g., 1 nM receptor) and buffer ionic strength.
  • Competitive binding : Use [³H]-ligands to differentiate orthosteric vs. allosteric binding.
  • SPR analysis : Measure real-time binding kinetics (ka/kd) to validate affinity .

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